2-Amino-N-ethyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide
Description
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-amino-N-ethyl-N-(1-methylpyrrolidin-3-yl)propanamide |
InChI |
InChI=1S/C10H21N3O/c1-4-13(10(14)8(2)11)9-5-6-12(3)7-9/h8-9H,4-7,11H2,1-3H3 |
InChI Key |
UANBCDUZLHMKHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCN(C1)C)C(=O)C(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared with two closely related analogs from the evidence, differing in alkyl substituents and pyrrolidine ring stereochemistry.
Structural and Physicochemical Properties
The table below summarizes key differences:
Key Observations:
Substituent Effects: The ethyl group in the target compound provides intermediate steric bulk compared to the smaller methyl group () and the bulkier isopropyl group (). Increased substituent size may enhance membrane permeability but could reduce solubility in aqueous media .
Stereochemical Differences: The (S)-pyrrolidine configuration in the target compound contrasts with the (R)-pyrrolidine in analogs from and .
Pharmacological Implications (Hypothetical)
- Target Affinity : The ethyl group in the target compound may balance steric hindrance and hydrophobicity, optimizing interactions with hydrophobic binding pockets. In contrast, the isopropyl group () might hinder binding due to excessive bulk .
- Metabolic Stability : Methyl and ethyl substituents generally confer higher metabolic stability than larger groups, but this depends on enzyme active-site topology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Amino-N-ethyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide, and how do reaction parameters affect yield?
- Methodology : Multi-step synthesis typically involves coupling reactions (e.g., amide bond formation) and chiral resolution steps due to the (S)-configured pyrrolidine moiety. Key parameters include:
- Temperature : Controlled heating (e.g., 50–80°C) to avoid side reactions like racemization .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for amide coupling .
- Catalysts : Use of coupling agents like HATU or EDCI for efficient activation of carboxylic acid intermediates .
- Yield optimization : Purification via column chromatography or recrystallization is critical. Monitor intermediates using TLC or HPLC (C18 columns, UV detection) .
Q. Which analytical techniques are essential for characterizing the structural integrity and purity of this compound?
- Primary techniques :
- NMR spectroscopy : 1H/13C NMR to confirm stereochemistry (e.g., (S)-pyrrolidine) and amide bond formation .
- HPLC : Reverse-phase methods with chiral columns to assess enantiomeric purity (>98% required for pharmacological studies) .
- Mass spectrometry (HRMS) : Confirm molecular weight and detect impurities .
- Supplementary methods :
- IR spectroscopy : Verify functional groups (e.g., amine, amide) and compare with computational predictions .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Hazard mitigation :
- Use PPE (gloves, goggles) to prevent skin/eye contact, as similar propanamides may cause irritation .
- Work in a fume hood to avoid inhalation of fine powders .
- Spill management :
- Collect solid spills using vacuum systems with HEPA filters; avoid dry sweeping to prevent aerosolization .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical data for this compound’s structure?
- Approach :
- Perform ab initio calculations (e.g., DFT) to predict bond angles, vibrational frequencies (IR), and electronic properties. Compare with experimental IR-LD or X-ray data to validate stereoelectronic effects .
- Use molecular docking to explore conformational flexibility of the pyrrolidine ring and its impact on biological target binding .
- Case study : For a related compound, IR-LD spectroscopy of oriented crystals in nematic liquid crystals resolved ambiguities in cyclobutene ring conformation .
Q. What strategies address contradictory biological activity data across studies involving this compound?
- Root cause analysis :
- Purity variations : Validate batch consistency via HPLC and elemental analysis .
- Assay conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to reduce variability in receptor binding studies .
- Experimental redesign :
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, reducing false positives from fluorescence-based assays .
Q. How does stereochemistry influence the compound’s interaction with biological targets?
- Mechanistic insights :
- The (S)-pyrrolidine moiety may engage in hydrogen bonding with enzymes (e.g., kinases) or receptors (e.g., GPCRs). Compare enantiomer activity via chiral separation .
- Case study : Analogous N-(pyridinyl)propanamides showed >10-fold differences in potency between enantiomers due to steric hindrance in active sites .
Q. What advanced spectroscopic methods can elucidate dynamic behavior in solution?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
